2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[3-(trifluoromethyl)phenyl]nonanamide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[3-(trifluoromethyl)phenyl]nonanamide is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[3-(trifluoromethyl)phenyl]nonanamide typically involves multiple steps, starting from readily available fluorinated precursors. The key steps include:
Fluorination: Introduction of fluorine atoms into the hydrocarbon chain using reagents like elemental fluorine (F2) or fluorinating agents such as cobalt trifluoride (CoF3).
Amidation: Formation of the amide bond by reacting the fluorinated acid chloride with 3-(trifluoromethyl)aniline under controlled conditions, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[3-(trifluoromethyl)phenyl]nonanamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although the extensive fluorination provides significant resistance to oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion to the corresponding amine.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or ketones.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[3-(trifluoromethyl)phenyl]nonanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced fluorinated materials and polymers.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[3-(trifluoromethyl)phenyl]nonanamide is primarily influenced by its fluorinated structure. The extensive fluorination affects its interaction with biological molecules and materials:
Molecular Targets: The compound can interact with hydrophobic regions of proteins and cell membranes, potentially altering their function.
Pathways Involved: The fluorinated nature may influence pathways related to lipid metabolism and membrane dynamics.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another highly fluorinated compound with similar properties but different functional groups.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane: A fluorinated epoxide with applications in surface modification and polymer synthesis.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[3-(trifluoromethyl)phenyl]nonanamide stands out due to its specific combination of a highly fluorinated aliphatic chain and an aromatic amide group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
325989-96-6 |
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Molecular Formula |
C16H5F20NO |
Molecular Weight |
607.18 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[3-(trifluoromethyl)phenyl]nonanamide |
InChI |
InChI=1S/C16H5F20NO/c17-8(18,7(38)37-6-3-1-2-5(4-6)9(19,20)21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)15(32,33)16(34,35)36/h1-4H,(H,37,38) |
InChI Key |
QCSAVEZBIBPLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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